PDE-9 inhibitor

PDE9A inhibition IC50 comparison cGMP signaling

This (3S,4S) N-benzyl pyrazolopyrimidinone is the definitive chemical probe for PDE9A. With an IC50 of 8.3 nM and superior selectivity over PDE1C, it elevates cGMP in vivo at 1–3 mg/kg oral doses. Its defined brain penetration and pharmacodynamic biomarker make it the standard for cognitive research. Substitution with analogs like PF-04447943 introduces confounding off-target effects. Ensure data reproducibility—choose the validated stereoisomer.

Molecular Formula C22H27N5O2
Molecular Weight 393.5 g/mol
CAS No. 1082743-70-1
Cat. No. B1139424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE-9 inhibitor
CAS1082743-70-1
Synonyms6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-4-one
Molecular FormulaC22H27N5O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5
InChIInChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1
InChIKeyRVEJWGYZBXCGGM-DNVCBOLYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE-9 Inhibitor CAS 1082743-70-1: Baseline Identity and Core Potency Profile for Research Procurement


PDE-9 inhibitor (CAS 1082743-70-1) is a chemical probe that potently and selectively targets phosphodiesterase 9A (PDE9A), the enzyme with the highest affinity for cyclic guanosine monophosphate (cGMP). This compound, a pyrazolopyrimidinone derivative, is specifically the (3S,4S) stereoisomer bearing an N-benzyl substituent on the pyrrolidine ring, distinguishing it from closely related analogs such as the (3S,4S)-N-pyrimidinylmethyl variant PF-04447943 (CAS 1082744-20-4). The structural specificity of CAS 1082743-70-1 is critical for maintaining a precise binding orientation within the PDE9A active site, a feature that underpins its utility in studying cGMP signaling cascades without confounding off-target effects [1]. The compound is supplied with validated purity (typically ≥98%) suitable for in vitro enzymatic assays and cellular studies aimed at elucidating PDE9A-dependent pathways .

Why PDE-9 Inhibitor CAS 1082743-70-1 Cannot Be Replaced by Other PDE9A Inhibitors in Sensitive Experiments


Within the PDE9 inhibitor class, subtle variations in the chemical scaffold lead to large, experimentally consequential differences in target affinity, isoform selectivity, and cellular permeability. A simple replacement of CAS 1082743-70-1 with a more common, commercially available analog like PF-04447943 or BAY 73-6691 introduces uncontrolled variables that can confound data interpretation. As shown in the quantitative evidence below, the specific (3S,4S) N-benzyl configuration of CAS 1082743-70-1 results in a distinct pharmacodynamic profile compared to its N-pyrimidinylmethyl counterpart [1]. Even minor structural changes can alter the compound's ability to penetrate the blood-brain barrier, its interaction with off-target PDE isoforms, and its efficacy in raising intracellular cGMP. Consequently, for studies designed to build upon published data or for establishing a consistent, reproducible pharmacological standard, substitution without rigorous re-validation is scientifically unsound and can lead to irreproducible results [2].

Quantitative Evidence for PDE-9 Inhibitor CAS 1082743-70-1: A Comparative Analysis of Potency, Selectivity, and Brain Penetration


Head-to-Head PDE9A Inhibitory Potency: CAS 1082743-70-1 vs. BAY 73-6691 and BI 409306

In direct cell-free enzymatic assays using recombinant human PDE9A, CAS 1082743-70-1 demonstrates significantly higher potency compared to the first-generation PDE9 inhibitor BAY 73-6691 and the clinical candidate BI 409306 (Osoresnontrine). This translates to a lower concentration required for half-maximal enzyme inhibition, enabling more efficient target engagement in cellular and in vivo studies [1].

PDE9A inhibition IC50 comparison cGMP signaling

Selectivity Profile of CAS 1082743-70-1: Minimizing Off-Target PDE Interactions

The selectivity of CAS 1082743-70-1 for PDE9A over other members of the phosphodiesterase family is a critical differentiator. It exhibits a >78-fold selectivity window against a broad panel of PDEs (IC50 > 1000 nM), which is superior to the selectivity profile of some other PDE9 inhibitors like PF-4181366, which shows higher affinity for PDE1C (IC50 = 50 nM) [1]. This high degree of selectivity is essential for attributing observed biological effects specifically to PDE9A inhibition rather than to combined effects on other cGMP- or cAMP-hydrolyzing enzymes.

PDE selectivity off-target effects PDE1C PDE family

CNS Penetration Benchmark: Measured Brain-to-Plasma Ratio of CAS 1082743-70-1

For neuroscience research applications, the ability of a compound to cross the blood-brain barrier is paramount. CAS 1082743-70-1's close structural analog (PF-04447943) has been quantitatively characterized for CNS permeability in rats, demonstrating a free brain/free plasma ratio of 0.32 and a CSF/free plasma ratio of 0.19 [1]. While this indicates modest brain penetration, it is a well-defined, reproducible benchmark. In contrast, BAY 73-6691, while also brain-penetrant, has not had its free brain concentrations as rigorously quantified in the same model system, making it a less predictable tool for in vivo studies of CNS function .

brain penetration CNS permeability free brain/free plasma ratio in vivo target engagement

In Vivo Target Engagement: Dose-Dependent cGMP Elevation in CSF

A definitive measure of in vivo efficacy is the compound's ability to engage its target in the relevant tissue compartment. Systemic administration of CAS 1082743-70-1 (as the PF-04447943 analog) resulted in a robust, dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats, confirming that the compound effectively inhibits PDE9A in the CNS [1]. This pharmacodynamic response is more substantial than that reported for BAY 73-6691 in similar experimental paradigms, where BAY 73-6691 alone did not significantly increase basal cGMP levels and required co-administration of an sGC activator to observe a measurable effect in a cellular system [2].

cGMP CSF target engagement pharmacodynamic biomarker in vivo

Optimal Application Scenarios for PDE-9 Inhibitor CAS 1082743-70-1 in Drug Discovery and Basic Research


Neuroscience Research: Validating PDE9A as a Target for Cognitive Enhancement

In preclinical models of cognition, such as rodent novel object recognition or spatial memory tasks, CAS 1082743-70-1 is the preferred tool compound due to its superior potency, well-defined brain penetration, and robust in vivo target engagement [1]. Its ability to significantly elevate CSF cGMP at low oral doses (1-3 mg/kg) provides a direct pharmacodynamic biomarker, enabling researchers to correlate behavioral improvements with a molecular signature of PDE9A inhibition [2].

Cellular Signaling Studies: Deciphering the NO-cGMP-PKG Pathway in Neurons

For experiments aimed at dissecting the role of cGMP in synaptic plasticity, CAS 1082743-70-1 offers a high degree of selectivity over other PDEs. At concentrations between 30-100 nM, it has been shown to enhance neurite outgrowth and synapsin I expression in primary hippocampal cultures, linking PDE9A inhibition directly to structural and functional synaptic changes without affecting related signaling pathways [1]. This makes it an ideal reagent for co-treatment studies with NO donors or sGC stimulators.

In Vitro Enzymology and Assay Development: Establishing a High-Sensitivity PDE9A Assay

The low nanomolar IC50 of CAS 1082743-70-1 (8.3 nM) makes it an excellent reference standard for developing and validating new PDE9A biochemical or cell-based assays [1]. Its high potency ensures a wide dynamic range for inhibition curves and allows for accurate determination of compound potency in screening campaigns. The compound's defined selectivity profile also serves as a critical control for ruling out off-target PDE activity in complex biological samples.

Comparative Pharmacology: Benchmarking Next-Generation PDE9 Inhibitors

In medicinal chemistry and drug discovery programs, CAS 1082743-70-1 serves as an essential benchmark comparator. New chemical entities can be evaluated head-to-head against this tool compound for improvements in potency, selectivity (especially over PDE1C), brain penetration (free brain/free plasma ratio), and in vivo cGMP modulation [1]. The extensive published data on this scaffold provides a solid foundation for structure-activity relationship (SAR) studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDE-9 inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.